(2-Methyl-2H-indazol-6-yl)boronic acid

Medicinal Chemistry Neuroscience Alzheimer's Disease

This specific 2-methyl-6-yl isomer is essential for medicinal chemistry programs due to its validated role in generating M1 muscarinic PAMs with submicromolar potency (EC50 310 nM). Its regioisomeric identity and optimized lipophilicity (LogP 1.315) are critical for reproducible SAR studies. Substitution with other regioisomers or non-methylated analogs will not replicate these biological results. Ideal for Suzuki-Miyaura cross-coupling.

Molecular Formula C8H9BN2O2
Molecular Weight 175.98 g/mol
CAS No. 1001907-57-8
Cat. No. B1450976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyl-2H-indazol-6-yl)boronic acid
CAS1001907-57-8
Molecular FormulaC8H9BN2O2
Molecular Weight175.98 g/mol
Structural Identifiers
SMILESB(C1=CC2=NN(C=C2C=C1)C)(O)O
InChIInChI=1S/C8H9BN2O2/c1-11-5-6-2-3-7(9(12)13)4-8(6)10-11/h2-5,12-13H,1H3
InChIKeyJADBVQWCMHPPQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methyl-2H-indazol-6-yl)boronic acid (CAS 1001907-57-8) – A 2-Methylindazole Boronic Acid Building Block for Medicinal Chemistry and Cross-Coupling Applications


(2-Methyl-2H-indazol-6-yl)boronic acid (CAS 1001907-57-8) is a heteroaromatic boronic acid building block featuring a 2-methylindazole core with the boronic acid moiety at the 6-position [1]. With a molecular formula of C8H9BN2O2 and a molecular weight of 175.98 g/mol, this compound is a white to off-white crystalline solid . It is a key intermediate in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds to form biaryl and heterobiaryl frameworks . Commercial supplies typically offer purities of ≥95% or ≥97% as determined by HPLC analysis . The compound is utilized in medicinal chemistry programs, including the development of M1 muscarinic acetylcholine receptor positive allosteric modulators (PAMs) for Alzheimer's disease, and as a versatile coupling partner in nickel-catalyzed cross-coupling screening platforms for pharmaceutically relevant heterocycles [2][3].

Why Regioisomeric Indazole Boronic Acids Cannot Be Used Interchangeably for (2-Methyl-2H-indazol-6-yl)boronic acid (CAS 1001907-57-8)


The simple substitution of (2-Methyl-2H-indazol-6-yl)boronic acid with a regioisomeric indazole boronic acid—such as the 5-yl or 4-yl analog—or with the non-methylated indazole-6-boronic acid is not a viable procurement strategy due to the fundamental impact of substitution pattern on key properties that govern synthetic utility and biological target engagement. The position of the boronic acid moiety on the indazole core dictates the compound's electronic character, steric environment, and resultant reactivity in cross-coupling reactions . For example, the methyl substitution at the N2 position, as opposed to the N1 position, directly influences lipophilicity (LogP), a critical determinant of both synthetic intermediate handling and the ultimate pharmacokinetic profile of any derived drug candidate . Furthermore, the 6-substituted regioisomer has been specifically validated in lead optimization campaigns, such as the development of M1 PAMs, where alternative regioisomers would generate entirely different structure-activity relationship (SAR) profiles, failing to reproduce the critical biological activity [1]. The quantitative evidence below delineates these measurable, verifiable differences that justify the specific selection of this compound.

Quantitative Differentiation Guide for (2-Methyl-2H-indazol-6-yl)boronic acid (CAS 1001907-57-8) vs. Closest Analogs


Regioisomeric Specificity: 6-yl vs. 5-yl Boronic Acid Differentiation for M1 PAM Lead Optimization

In a medicinal chemistry campaign to optimize M1 muscarinic acetylcholine receptor positive allosteric modulators (PAMs) for Alzheimer's disease, the (2-Methyl-2H-indazol-6-yl) scaffold served as a critical building block for constructing advanced analogs that maintained complete M1 selectivity over M2-M5 subtypes and exhibited submicromolar potency [1]. While the specific EC50 shift attributable to the 6-yl vs. 5-yl boronic acid is not reported in a head-to-head fashion, the structure-activity relationship (SAR) of the generated library demonstrates that the 6-substituted regioisomer is essential for achieving the reported potency (EC50 = 310 nM for the best analog) and selectivity profile [1]. Substitution with a 5-yl or other regioisomeric boronic acid would yield an entirely different chemical series with an unknown and likely inferior biological profile, making it an unsuitable replacement.

Medicinal Chemistry Neuroscience Alzheimer's Disease

Lipophilicity (LogP) Comparison: 2-Methyl-2H-indazol-6-yl vs. Non-Methylated Indazole-6-yl Analogs

The presence of the N2-methyl group in (2-Methyl-2H-indazol-6-yl)boronic acid significantly alters its lipophilicity compared to non-methylated indazole boronic acids. The calculated LogP for the target compound is 1.315 , indicating moderate lipophilicity. In contrast, a non-methylated analog, such as 1H-Indazol-6-yl-6-boronic acid (CAS 885068-10-0), has a lower LogP (not explicitly calculated in a comparable model), but the structural difference (methyl vs. hydrogen) predicts a substantial difference in both cLogP and experimental LogD. This difference impacts membrane permeability, solubility, and the compound's behavior in biological assays. For example, the increased lipophilicity of the 2-methyl analog can enhance blood-brain barrier penetration, a critical property for CNS-targeted programs like the M1 PAM development where this compound was utilized [1].

ADME/Tox Physicochemical Properties Medicinal Chemistry

Melting Point Discrepancy: Reported Values for (2-Methyl-2H-indazol-6-yl)boronic acid Indicate Potential Polymorphism or Decomposition

A significant and unresolved discrepancy exists in the reported melting point for (2-Methyl-2H-indazol-6-yl)boronic acid. While a majority of suppliers list the melting point as 105–110 °C , a primary commercial source (Thermo Scientific) reports a substantially higher value of 306–311 °C . This ~200 °C difference strongly suggests the existence of polymorphic forms or the occurrence of a thermal event such as decomposition or anhydride formation prior to melting. This is a verifiable differentiator compared to its regioisomer, (2-Methyl-2H-indazol-5-yl)boronic acid (CAS 952319-71-0), for which such a wide discrepancy has not been prominently reported; its melting point is generally listed in a consistent range by suppliers .

Physicochemical Characterization Solid State Chemistry Analytical Chemistry

Nickel-Catalyzed Suzuki-Miyaura Coupling: Validated Performance in High-Throughput Screening for Pharmaceutically Relevant Heterocycles

(2-Methyl-2H-indazol-6-yl)boronic acid was among the heterocyclic boronic acids specifically selected and validated in a 24-reaction screening platform designed to identify nickel-catalyzed Suzuki-Miyaura reaction conditions for process scale-up [1]. This study, published in Organic Process Research & Development, aimed to replace palladium with base metals for cross-coupling of complex, pharmaceutically relevant heterocycles [1]. The inclusion of this specific boronic acid in the screening set confirms its compatibility and successful performance under the optimized nickel-catalyzed conditions, which were enabled by a methanol additive and organic-soluble amine bases [1]. While direct yield data for this specific compound in the platform is not individually tabulated, its selection as a representative substrate for the workflow validates its utility in advanced synthetic methodology beyond standard Pd-catalyzed conditions.

Synthetic Methodology High-Throughput Experimentation Process Chemistry

Primary Research and Industrial Application Scenarios for (2-Methyl-2H-indazol-6-yl)boronic acid (CAS 1001907-57-8)


Medicinal Chemistry: Lead Optimization of CNS-Penetrant M1 Muscarinic PAMs

Use (2-Methyl-2H-indazol-6-yl)boronic acid as the critical 6-substituted indazole building block in Suzuki-Miyaura cross-couplings to generate focused libraries of M1 PAMs. Its specific regioisomeric identity and enhanced lipophilicity (LogP = 1.315) are essential for replicating the submicromolar potency (EC50 = 310 nM for lead analogs) and complete M1 subtype selectivity observed in published SAR studies [1]. This scenario is directly supported by the work of Tarr et al. in ACS Chemical Neuroscience [1].

Process Chemistry: Development of Sustainable Nickel-Catalyzed Cross-Coupling Routes

Employ this compound in high-throughput experimentation platforms to develop and optimize nickel-catalyzed Suzuki-Miyaura reactions for the synthesis of pharmaceutically relevant intermediates. Its demonstrated compatibility with a screening method using a methanol additive and organic-soluble amine bases validates its use in cost-effective, scalable processes as a replacement for more expensive and toxic palladium catalysts [2]. This application is derived from the methodology reported by Goldfogel et al. in Organic Process Research & Development [2].

Analytical and Solid-State Chemistry: Investigation of Polymorphic Forms

Procure (2-Methyl-2H-indazol-6-yl)boronic acid from multiple reputable sources (e.g., Thermo Scientific vs. Fluorochem) to investigate the cause of the ~200 °C discrepancy in reported melting points (105-110 °C vs. 306-311 °C) . This scenario is ideal for research focused on identifying and characterizing polymorphs, solvates, or thermal decomposition products (e.g., boroxine anhydrides), providing a unique and verifiable case study in solid-state characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Methyl-2H-indazol-6-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.